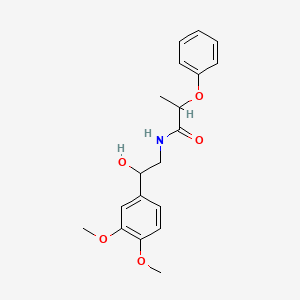

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide” is not available in the retrieved data .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved data .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the retrieved data .

Scientific Research Applications

Polymerization and Material Science

Polyphenol-Containing Nanoparticles

Polyphenols, including compounds structurally related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide, have been explored for their antioxidation property, anticancer activity, and universal adherent affinity. These compounds are instrumental in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications (Guo et al., 2021).

Anticancer Agents

Functionalized Amino Acid Derivatives

A study focused on synthesizing functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. Compounds similar to this compound were evaluated for their in vitro cytotoxicity against human cancer cell lines, showing promise as candidates for developing new anticancer therapies (Kumar et al., 2009).

Organic Synthesis and Chemical Reactions

Chiral Ethyl Zinc Complexes

Research into chiral diaminophenoxy proligands and their zinc ethyl complexes, similar in complexity to this compound, has shown significant stability and reactivity, particularly in the context of polymerization reactions such as the ring-opening polymerization of lactide to poly(lactic acid) (Labourdette et al., 2009).

Pharmacology and Bioactive Compounds

Synthesis of Antagonists of Muscarinic Receptors

Research on α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, which are structurally related to this compound, explored their activities as antagonists of the M3 muscarinic receptor. This study provides insights into the potential therapeutic applications of such compounds in treating diseases related to muscarinic receptors (Broadley et al., 2011).

Synthesis and Structural Analysis

(±)‐threo‐3‐Hydroxy‐2,3‐diphenylpropanoic Acid Dimethylamide

The crystal structure of a compound similar to this compound was analyzed, highlighting the importance of structural analysis in understanding the properties and potential applications of such complex molecules (Kolev et al., 1995).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been reported to have activity as a monoamine oxidase inhibitor .

Mode of Action

Based on the related compound 3,4-dimethoxyphenethylamine, it may interact with its targets by inhibiting the action of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain .

Biochemical Pathways

If it acts as a monoamine oxidase inhibitor like 3,4-dimethoxyphenethylamine, it could potentially affect the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Result of Action

If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved .

Action Environment

The action of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5/c1-13(25-15-7-5-4-6-8-15)19(22)20-12-16(21)14-9-10-17(23-2)18(11-14)24-3/h4-11,13,16,21H,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPRVWJQPQVCLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C1=CC(=C(C=C1)OC)OC)O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)

![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2531944.png)

![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)

![Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)